molecular formula C7H7N3O2 B12884719 2-Cyano-1H-pyrrol-1-yl methylcarbamate

2-Cyano-1H-pyrrol-1-yl methylcarbamate

Cat. No.: B12884719
M. Wt: 165.15 g/mol
InChI Key: LZDGWOQSYXGNEV-UHFFFAOYSA-N
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Description

2-Cyano-1H-pyrrol-1-yl methylcarbamate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-Cyano-1H-pyrrol-1-yl methylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with cyanoacetic acid and methyl isocyanate under controlled conditions. The reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

2-Cyano-1H-pyrrol-1-yl methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 2-Cyano-1H-pyrrol-1-yl methylcarbamate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the methylcarbamate moiety can undergo hydrolysis to release active intermediates that exert biological effects .

Comparison with Similar Compounds

2-Cyano-1H-pyrrol-1-yl methylcarbamate can be compared with other pyrrole derivatives, such as:

    1-Methyl-2-pyrrolecarboxaldehyde: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    2,5-Dimethyl-1H-pyrrole-3-carbonitrile: Studied for its potential anticancer and antimicrobial activities.

    3,4-Dimethyl-1H-pyrrole-2,5-dione: Used in the synthesis of dyes and pigments.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

(2-cyanopyrrol-1-yl) N-methylcarbamate

InChI

InChI=1S/C7H7N3O2/c1-9-7(11)12-10-4-2-3-6(10)5-8/h2-4H,1H3,(H,9,11)

InChI Key

LZDGWOQSYXGNEV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)ON1C=CC=C1C#N

Origin of Product

United States

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